1,1-Dioxothiazinane-3-carboxylic acid
Description
Contextualization within Sulfur-Containing Heterocyclic Systems
Sulfur-containing heterocycles are cyclic compounds where at least one carbon atom in the ring has been replaced by a sulfur atom. lab-chemicals.comontosight.ai This class of molecules is foundational in organic chemistry and drug discovery due to their diverse and potent biological activities. ontosight.aichemicalbook.com Many pharmaceuticals and biologically active natural products feature sulfur-containing rings, which can enhance pharmacokinetic properties and target specificity. lab-chemicals.comnih.gov
The thiazinane ring system, a six-membered saturated ring with nitrogen and sulfur, is a core component of various biologically evaluated molecules. nih.gov 1,1-Dioxothiazinane-3-carboxylic acid is a specific example of a substituted thiazinane, where the oxidation state of the sulfur and the presence of the carboxylic acid group are key determinants of its chemical behavior.
Significance of Sulfone Functionality in Organic Chemistry
The sulfone functional group consists of a sulfur atom connected to two oxygen atoms via double bonds and to two carbon atoms. vulcanchem.comnih.gov This feature imparts a number of important characteristics to a molecule.
Chemical Stability : Sulfones are known for their high stability, being resistant to oxidation and many other chemical transformations. nih.gov This makes them a reliable structural component in the design of complex molecules.
Hydrogen Bonding : The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, which can influence the molecule's solubility and its ability to bind to biological targets. mdpi.com
Synthetic Utility : In organic synthesis, sulfones are versatile intermediates. They are key participants in reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, which are used to form carbon-carbon double bonds. vulcanchem.comnih.gov
In this compound, the sulfone group is an integral part of the heterocyclic ring, where it is expected to enhance the compound's polarity and chemical stability.
Overview of its Role as a Synthetic Intermediate and Chemical Entity
While specific applications of this compound are not widely documented, its structure suggests significant potential as a synthetic intermediate. The presence of two distinct functional groups—a carboxylic acid and a sulfone—within a stable heterocyclic scaffold makes it a versatile building block.
The carboxylic acid group is one of the most useful functional groups in organic synthesis. libretexts.orgbyjus.com It serves as a precursor for a wide array of other functionalities through well-established reactions. openstax.org For instance, it can be converted into esters, amides, or acid chlorides, allowing for the attachment of diverse molecular fragments. openstax.org This versatility makes this compound a potential scaffold for building libraries of more complex molecules for biological screening. mdpi.comnih.gov
The combination of the stable sulfone ring and the reactive carboxylic acid "handle" makes the compound an interesting entity for chemical exploration, particularly in the synthesis of novel therapeutic agents or functional materials. The inherent polarity and structural rigidity conferred by the 1,1-dioxo-thiazinane ring could be leveraged to design molecules with specific three-dimensional conformations.
Data Tables
Table 1: Structural and Chemical Information of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₄S |
| IUPAC Name | This compound |
| Core Structure | Thiazinane |
| Key Functional Groups | Sulfone (-SO₂-), Carboxylic Acid (-COOH) |
| Nature of Ring | Saturated N,S-Heterocycle |
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester (-COOR) |
| Amide Formation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) | Amide (-CONH₂) |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-2-1-3-11(9,10)6-4/h4,6H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDUVCKMNVHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NS(=O)(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3854-37-3 | |
| Record name | 1,1-dioxo-1,2-thiazinane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Pathways for 1,1 Dioxothiazinane 3 Carboxylic Acid and Analogues
Precursor-Based Synthesis Strategies
Precursor-based strategies for the synthesis of 1,1-dioxothiazinane-3-carboxylic acid and its analogues typically involve the modification of a pre-existing heterocyclic ring system. These modifications often focus on the introduction of the sulfone moiety and the carboxylic acid group, or the formation of the thiazinane ring from a cyclic precursor.
Oxidation Reactions for Sulfone Moiety Introduction
A common and crucial step in the synthesis of 1,1-dioxothiazinane derivatives is the oxidation of the sulfur atom in a pre-formed thiazinane ring to a sulfone. This transformation is typically achieved using strong oxidizing agents. One of the most frequently employed reagents for this purpose is potassium permanganate (B83412) (KMnO₄). For instance, substituted 1,3-thiazinan-4-ones can be effectively oxidized to their corresponding 1,1-dioxide derivatives. nih.gov The reaction conditions for such oxidations are critical to ensure high yields and to avoid over-oxidation or degradation of the starting material.
The choice of oxidizing agent and reaction conditions can be influenced by the nature of the substituents on the thiazinane ring. Other oxidizing agents that can be employed for the conversion of sulfides to sulfones include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). The selection of the appropriate oxidant is crucial for achieving the desired transformation chemoselectively, especially in the presence of other sensitive functional groups.
Table 1: Oxidation of Thiazinane Derivatives to their 1,1-Dioxides
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-disubstituted-1,3-thiazinan-4-one | KMnO₄ | 2,3-disubstituted-1,3-thiazinan-4-one-1,1-dioxide | 27-95 | nih.gov |
| Substituted thiazinane | H₂O₂ / Catalyst | Substituted 1,1-dioxothiazinane | Varies | - |
| Substituted thiazinane | m-CPBA | Substituted 1,1-dioxothiazinane | Varies | - |
Ring Closure and Cyclization Approaches
The formation of the thiazinane ring is a key step in many synthetic routes. A common approach involves the cyclocondensation of a bifunctional precursor. For example, the reaction of 3-mercaptopropionic acid with an aldehyde and an amine can lead to the formation of a 1,3-thiazinan-4-one ring system. nih.gov While this approach directly furnishes a thiazinane ring, subsequent modifications, such as reduction of the ketone and introduction of the sulfone, would be necessary to arrive at this compound.
Another strategy for ring closure is the intramolecular cyclization of a linear precursor. For instance, an N-sulfonyl derivative of a γ-amino acid could be cyclized to form the desired six-membered ring. This approach offers the advantage of pre-installing the sulfonyl group before the cyclization step. The success of such cyclizations often depends on the choice of activating agents and reaction conditions to facilitate the intramolecular bond formation.
De Novo Synthesis from Acyclic Precursors
De novo synthesis involves the construction of the this compound ring system from simple, acyclic starting materials. This approach offers a high degree of flexibility in introducing various substituents onto the heterocyclic scaffold. A plausible de novo synthesis could commence with a Michael addition of a thiol to an α,β-unsaturated ester, followed by amination and subsequent cyclization.
A hypothetical de novo pathway could involve the reaction of a β-amino acid, such as 3-aminopropanoic acid, with a sulfonylating agent that also contains a leaving group suitable for subsequent intramolecular cyclization. For example, reacting 3-aminopropanoic acid with a vinylsulfonyl chloride could potentially lead to an intermediate that, upon intramolecular Michael addition, would form the this compound ring. The feasibility of such a route would depend on the careful selection of protecting groups and reaction conditions to control regioselectivity and avoid polymerization.
Functional Group Interconversions Leading to this compound
Functional group interconversions (FGIs) are essential for elaborating the final structure of this compound from a precursor that already contains the core heterocyclic ring. A common FGI in this context is the hydrolysis of an ester to a carboxylic acid. Many synthetic strategies may initially target an ester derivative of the target molecule due to the ester group's role as a protecting group for the carboxylic acid and its influence on the solubility and reactivity of intermediates.
For example, a synthetic route might yield methyl or ethyl 1,1-dioxothiazinane-3-carboxylate. The final step would then be the saponification of this ester using a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate and afford the desired carboxylic acid. The conditions for this hydrolysis must be carefully controlled to avoid any potential side reactions, such as ring opening, especially given the presence of the electron-withdrawing sulfone group which can activate adjacent positions.
Table 2: Plausible Functional Group Interconversions
| Precursor Functional Group | Reagents and Conditions | Target Functional Group |
|---|---|---|
| Ester (-COOR) | 1. NaOH or LiOH (aq) 2. H₃O⁺ | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Amide (-CONH₂) | H₃O⁺ or NaOH, heat | Carboxylic Acid (-COOH) |
Catalysis in Synthetic Routes
Catalysis plays an increasingly important role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. In the context of synthesizing this compound and its analogues, both homogeneous and heterogeneous catalysis can be envisioned to facilitate key bond-forming reactions.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. A notable example in the synthesis of related cyclic sulfonamides is the use of gold(I) catalysts for the intramolecular hydroamination of sulfonamides. nih.gov This type of reaction can be used to construct the nitrogen-containing ring of the thiazinane system.
For instance, a suitably functionalized acyclic sulfonamide containing a pendant alkene could undergo an intramolecular hydroamination reaction catalyzed by a gold(I) complex to form the six-membered ring. The catalyst, typically a gold(I) species with a phosphine (B1218219) ligand, activates the alkene for nucleophilic attack by the sulfonamide nitrogen. This catalytic cycle allows for the efficient formation of the C-N bond under mild conditions, which is a significant advantage over many traditional cyclization methods that may require harsh reagents or high temperatures. The regioselectivity and stereoselectivity of such catalytic reactions are often high, providing a powerful tool for the synthesis of complex heterocyclic structures.
Heterogeneous Catalysis
Heterogeneous catalysis provides a practical approach for the synthesis of cyclic compounds by simplifying catalyst separation and recycling. While specific examples detailing the heterogeneous catalytic synthesis of this compound are not extensively documented, established principles in heterocyclic synthesis and carboxylic acid transformations can be applied.
One potential strategy involves the hydrogenation of a suitable carboxylic acid precursor using a solid-supported metal catalyst. tue.nl For instance, bimetallic catalysts, such as those containing ruthenium and a promoter element like tin or germanium on an alumina (B75360) support (e.g., Ru-Sn-B/Al₂O₃), have been effective in the selective hydrogenation of carboxylic acid derivatives. tue.nl Such a process could be adapted for the reductive cyclization of a precursor molecule containing both the sulfonylamide and a reducible functional group that facilitates ring closure.
Another approach is the use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized materials, to promote key bond-forming reactions. nih.gov These catalysts can facilitate condensation and cyclization reactions by activating substrates and stabilizing charged intermediates. For example, a solid acid catalyst could promote the intramolecular cyclization of an amino acid derivative containing a sulfonyl group, leading to the formation of the thiazinane ring. Green chemistry methods, such as using basic alumina as a heterogeneous catalyst under microwave irradiation, have proven effective for synthesizing related 4H-benzo-1,4-thiazines from 2-aminothiophenols and β-keto esters, suggesting the potential applicability of such catalysts in the synthesis of saturated thiazinane systems. beilstein-journals.org
Table 1: Potential Heterogeneous Catalysts and Their Applications in Thiazinane Analogue Synthesis
| Catalyst Type | Example | Potential Application | Reference |
|---|---|---|---|
| Supported Metal | Ru-Sn-B/Al₂O₃ | Reductive cyclization of precursors | tue.nl |
| Solid Acid | Zeolites, Sulfonic Resins | Intramolecular condensation/cyclization | nih.gov |
Organocatalysis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including heterocyclic scaffolds. For the synthesis of sultam analogues, particularly strained four-membered β-sultams, organocatalytic [2+2] cycloaddition reactions are a well-established method. organic-chemistry.org This reaction typically involves the use of a tertiary amine catalyst to promote the cycloaddition of a sulfene (B1252967) (generated in situ from a sulfonyl chloride) with an imine. organic-chemistry.orgnih.gov This methodology provides enantio- and diastereoselective access to β-sultams, which are valuable precursors to β-aminosulfonic acid derivatives. organic-chemistry.org
While this method directly yields four-membered rings, modifications or subsequent ring-expansion strategies could potentially lead to six-membered thiazinane structures. Furthermore, other organocatalytic transformations could be envisioned for constructing the 1,1-dioxothiazinane backbone. For instance, bifunctional organocatalysts could be employed to control the stereochemistry of intramolecular Michael additions or Mannich reactions of precursors designed to cyclize into the desired six-membered ring.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Investigations into the synthesis of thiazinanes and related sultams have shed light on key intermediates, transition states, and the influence of various reaction parameters.
Identification of Key Intermediates
The synthesis of thiazinane rings often proceeds through several identifiable intermediates. In multicomponent reactions, the step-wise formation of the final heterocyclic product can be elucidated. For example, in the synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines, the reaction between an aminopropanol (B1366323) derivative and phenyl isothiocyanate first generates a β-hydroxy thiourea (B124793) intermediate in situ. nih.gov Under acidic conditions, this thiourea derivative cyclizes via the thione group, eliminating a water molecule to form the final thiazinane product through intermediates involving protonation and dehydration steps. nih.govsemanticscholar.org
In other synthetic pathways, different types of intermediates have been proposed. The formation of 1,3-thiazinane-2,4-diones from oxazolidinethiones and 3-bromopropionyl chloride is suggested to proceed through either a bromoamide intermediate (via N-acylation) or an S-alkylated intermediate, both of which can lead to a common immonium salt that undergoes ring-opening and re-cyclization to yield the final product. semanticscholar.org Similarly, in the iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides, the proposed mechanism involves the initial formation of an α-iodo ketone, which undergoes Kornblum oxidation to a phenylglyoxal (B86788) intermediate. beilstein-journals.org This glyoxal (B1671930) then condenses with a 2-aminobenzenesulfonamide (B1663422) to form a Schiff base-like intermediate (C), which undergoes intramolecular addition and subsequent autoxidation to afford the final product. beilstein-journals.org
Transition State Analysis
Transition state analysis provides insight into the rate-determining steps of a reaction and the factors that influence its kinetics. A comparative study of the alkaline hydrolysis of N-aroyl β-lactams and their analogous β-sultams reveals significant differences in their transition state structures. acs.org For β-lactams, the Brønsted βlg value (a measure of the sensitivity of the reaction rate to the leaving group's pKa) of -0.55 indicates a late transition state for the rate-limiting formation of a tetrahedral intermediate. acs.org
In contrast, the sulfonylation of β-lactamase by N-aroyl β-sultams exhibits a Brønsted βlg of -1.46. acs.org This highly negative value is consistent with significant S-N bond fission and amide anion expulsion in the transition state, indicating a much later transition state compared to the enzyme-catalyzed hydrolysis of β-lactams. acs.org This suggests that for these β-sultam analogues, the enzymatic reaction has a later transition state than the corresponding hydroxide-ion-catalyzed hydrolysis, a reversal of the trend observed with β-lactams. acs.org
Influence of Reaction Parameters (e.g., Temperature, Solvent, Stoichiometry)
Reaction parameters such as temperature, solvent, and stoichiometry have a profound impact on the yield, selectivity, and even the identity of the products formed during the synthesis of thiazinane carboxylic acids and their analogues.
Temperature: In the synthesis of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid via alkaline hydrolysis of its methyl ester, reaction time and temperature are critical. A short hydrolysis time yields the desired carboxylic acid. nih.gov However, increasing the reaction time to 20 hours at boiling temperature leads exclusively to the decarboxylated product, 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine. nih.gov Similarly, heating the isolated sodium salt of the carboxylic acid at 200–210 °C also results in efficient decarboxylation. nih.gov
Solvent: The choice of solvent can dictate the reaction pathway. In attempts to synthesize a 4H-benzo[b] acs.orgrsc.orgthiazine-3-carboxylic acid derivative, the reaction between a 2-aminothiophenol (B119425) and ethyl bromopyruvate in ethanol (B145695) yielded the desired product. beilstein-journals.orgnih.gov However, conducting the same reaction in dichloromethane (B109758) (CH₂Cl₂) resulted only in the oxidative dimerization of the starting aminothiophenol. beilstein-journals.orgnih.gov This highlights the solvent's role in favoring either the desired cyclocondensation or an undesired side reaction.
Stoichiometry: The relative amounts of reactants and catalysts are crucial for maximizing yield and minimizing byproducts. In an iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides, the quantity of iodine used was a key variable. beilstein-journals.org Using an excess of iodine led to the formation of an iodinated compound as a major byproduct. beilstein-journals.org Optimization revealed that the best yield (73%) was achieved with a substoichiometric amount (0.75 equivalents) of iodine. beilstein-journals.org
Table 2: Effect of Reaction Parameters on Synthesis Outcomes for Thiazinane Analogues
| Parameter | System Studied | Observation | Reference |
|---|---|---|---|
| Temperature/Time | Alkaline hydrolysis of a benzothiazine ester | Short time (4h) yields carboxylic acid; long time (20h) leads to complete decarboxylation. | nih.gov |
| Solvent | Synthesis of a benzothiazine-3-carboxylate | Ethanol as solvent gives the desired product; CH₂Cl₂ leads to oxidative dimerization. | beilstein-journals.orgnih.gov |
| Stoichiometry | Iodine-mediated synthesis of benzothiadiazine dioxides | Excess iodine produces byproducts; 0.75 equivalents of iodine maximizes the yield of the desired product. | beilstein-journals.org |
Derivatization and Chemical Transformations of 1,1 Dioxothiazinane 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of 1,1-dioxothiazinane-3-carboxylic acid can be readily converted into esters and amides through several established synthetic protocols. These transformations typically require the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.
Esterification involves the reaction of the carboxylic acid with an alcohol to form an ester. This can be achieved under acidic conditions or through the use of coupling reagents that activate the carboxylic acid.
Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. While specific examples for this compound are not prevalent in the literature, this method is broadly applicable to a wide range of carboxylic acids.
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol (Solvent) | Catalyst | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| General R-COOH | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl Ester | mdpi.com |
| General R-COOH | Ethanol (B145695) | TsOH (catalytic) | Reflux, water removal | Ethyl Ester | mdpi.com |
To perform esterification under milder, neutral conditions, coupling reagents are frequently employed. This method is particularly useful for substrates that are sensitive to strong acids. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-(dimethylamino)pyridine (DMAP), activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by an alcohol.
In this process, known as the Steglich esterification, DCC reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles. The addition of DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium salt, which is then attacked by the alcohol to form the ester. This method is known for its high yields and tolerance of various functional groups.
Table 2: Example of DCC/DMAP-Mediated Esterification (Steglich Esterification)
| Carboxylic Acid | Alcohol | Coupling System | Solvent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|---|---|
| General R-COOH | R'-OH | DCC (1.1 equiv), DMAP (0.1 equiv) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | R-COOR' | Good to Excellent | researchgate.net |
| Phenylacetic Acid | tert-Butanol | DCC, DMAP (catalytic) | CH₂Cl₂ | Room Temperature | tert-Butyl phenylacetate | 92% | researchgate.net |
The synthesis of amides from this compound is a crucial transformation for creating derivatives with potential biological applications. Direct reaction with an amine is generally not feasible due to a competing acid-base reaction that forms a highly unreactive ammonium (B1175870) carboxylate salt. libretexts.orgchemistrysteps.com Therefore, activation of the carboxylic acid is necessary.
Carbodiimides like dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are the most common reagents for amide bond formation. chemistrysteps.com These reagents activate the carboxylic acid to form the O-acylisourea intermediate, which is then attacked by the amine to yield the amide and a urea (B33335) byproduct. libretexts.org
To improve reaction rates and suppress side reactions, such as the formation of an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com HOBt traps the O-acylisourea intermediate to form an active HOBt ester, which is more stable but still highly reactive towards amines, leading to cleaner reactions and higher yields. nih.gov
Table 3: Common Carbodiimide Systems for Amide Formation
| Coupling Reagent | Additive | Base (optional) | Solvent | Key Features | Ref. |
|---|---|---|---|---|---|
| DCC | None / DMAP | - | CH₂Cl₂ | Dicyclohexylurea byproduct is insoluble. | libretexts.org |
| EDC | HOBt | DIPEA | DMF, CH₂Cl₂ | Byproducts are water-soluble, simplifying workup. peptide.com | nih.govresearchgate.net |
| DIC | HOBt | - | DMF, CH₂Cl₂ | Diisopropylurea byproduct is soluble in organic solvents. peptide.com | peptide.com |
Beyond carbodiimides, other methods can be used to activate the carboxylic acid. One common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a mixed anhydride (B1165640).
Acid Chlorides : Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it into a highly reactive acid chloride. This intermediate readily reacts with amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. However, the harsh conditions required may not be suitable for complex or sensitive molecules. beilstein-journals.org
Mixed Anhydrides : Carboxylic acids can be activated by forming mixed anhydrides with reagents like isobutyl chloroformate. The resulting anhydride is more reactive than the parent carboxylic acid and reacts smoothly with amines to form the desired amide under relatively mild conditions.
While direct experimental data for these specific transformations on this compound is limited, these established methodologies for carboxylic acid derivatization are considered standard and applicable to this class of compounds. For instance, attempts to directly couple the structurally related 4H-benzo[b] beilstein-journals.orgnih.govthiazine-3-carboxylic acid with amino acids using various coupling agents (including EDC) were reported to be unsuccessful, indicating that derivatization of this family of compounds can be challenging and may require optimization of reaction conditions. beilstein-journals.orgnih.gov
Acyl Halide Synthesis
The conversion of the carboxylic acid group of this compound into a more reactive acyl halide derivative is a key step for further chemical modifications, such as amide and ester formation. This transformation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
General Reaction Principles Carboxylic acids are typically converted to acyl chlorides or bromides using specific halogenating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus tribromide (PBr₃). libretexts.org The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion yields the acyl chloride, with gaseous byproducts like sulfur dioxide and hydrogen chloride that can be easily removed. mnstate.edu
For this compound, treatment with these standard chlorinating agents is the expected pathway to synthesize the corresponding acyl chloride, 1,1-dioxothiazinane-3-carbonyl chloride. The reaction conditions would likely involve an inert solvent to facilitate the reaction and control its temperature.
Table 1: Reagents for Acyl Halide Synthesis
| Reagent | Typical Conditions | Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent (e.g., toluene), often with catalytic DMF | SO₂(g), HCl(g) |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF), often with catalytic DMF | CO(g), CO₂(g), HCl(g) |
Anhydride Formation
Acid anhydrides are another class of activated carboxylic acid derivatives useful in acylation reactions. The formation of an anhydride from this compound can be achieved through several established synthetic routes.
Methods of Synthesis A common laboratory method for preparing anhydrides involves the reaction of an acyl chloride with a carboxylate salt. khanacademy.orglibretexts.org In the context of this compound, its corresponding acyl chloride could be reacted with the sodium or potassium salt of another molecule of the same acid to form a symmetrical anhydride. Alternatively, reacting the acyl chloride with a different carboxylate would yield a mixed anhydride.
Another prevalent method is the dehydration of two carboxylic acid molecules using a strong dehydrating agent. However, this often requires harsh conditions. A milder and more efficient approach involves activating the carboxylic acid with a coupling agent. For example, triphenylphosphine (B44618) oxide in the presence of oxalyl chloride has been shown to catalyze the formation of anhydrides from a variety of carboxylic acids under neutral conditions. nih.gov
Table 2: General Methods for Anhydride Formation
| Method | Reagents | Description |
|---|---|---|
| Acyl Halide + Carboxylate | R-COCl + R'-COONa | Nucleophilic acyl substitution. Can form symmetrical or mixed anhydrides. libretexts.org |
| Dehydration Coupling | 2 R-COOH + Dehydrating Agent (e.g., P₂O₅) | Removal of a water molecule from two carboxylic acid molecules. |
Reduction of the Carboxylic Acid
The reduction of the carboxylic acid functional group in this compound to a primary alcohol yields (1,1-dioxothiazinan-3-yl)methanol. This transformation is a fundamental process in organic synthesis, providing access to alcohol derivatives for further functionalization.
Reducing Agents and Selectivity Carboxylic acids are relatively resistant to reduction and require powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgbritannica.com The reaction proceeds through a complex aluminum salt intermediate, which is then hydrolyzed with dilute acid in a separate workup step to release the primary alcohol. britannica.com
It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids on their own. libretexts.org However, the reactivity of NaBH₄ can be enhanced by using it in combination with an activating agent. The sulfone group in the 1,1-dioxothiazinane ring is stable under these conditions and will not be reduced by hydride reagents.
Table 3: Conditions for Carboxylic Acid Reduction | Reagent | Solvent | Workup | Product | | --- | --- | --- | | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Dilute Acid (e.g., H₂SO₄ or HCl) | Primary Alcohol | | Borane (BH₃) or Borane-THF complex | THF | - | Primary Alcohol |
Reactions Involving the Sulfone Group and Heterocyclic Ring
The 1,1-dioxothiazinane ring, a cyclic sulfone or sultam, possesses its own distinct reactivity. The strong electron-withdrawing nature of the sulfone group influences the properties of the entire heterocyclic system.
Electrophilic Substitution Reactions on the Ring System
Electrophilic substitution reactions are characteristic of aromatic systems, which the saturated 1,1-dioxothiazinane ring is not. uci.edumasterorganicchemistry.com Therefore, it does not undergo reactions like Friedel-Crafts acylation or nitration in the same manner as benzene (B151609). Electrophilic attack on the heteroatoms (nitrogen or oxygen) is possible but typically leads to different outcomes than substitution on a carbon framework. The carbon atoms of the saturated ring are generally not susceptible to electrophilic attack unless activated by other functional groups.
Nucleophilic Transformations
The 1,1-dioxothiazinane ring can be subject to nucleophilic attack, although it is generally stable. The potential sites for nucleophilic attack include the carbon atoms adjacent to the electron-withdrawing sulfone group. In related benzothiadiazine 1,1-dioxide systems, nucleophilic aromatic substitution of leaving groups on an attached benzene ring has been documented, demonstrating the influence of the sulfone moiety. researchgate.net For the saturated thiazinane ring, direct nucleophilic substitution on the ring's carbon atoms would require a suitable leaving group and is not a common transformation without one. N-alkylation or N-acylation at the nitrogen atom, a form of nucleophilic transformation, is a more common reaction for such sultams if the nitrogen is part of a secondary amine (N-H). nih.gov
Ring-Opening and Rearrangement Reactions
The 1,1-dioxothiazinane ring is a six-membered ring and is generally stable due to minimal ring strain. Ring-opening reactions would require harsh conditions or specific activation. For instance, reductive cleavage of the C-S or N-S bonds could potentially open the ring, but this is not a typical transformation under standard synthetic conditions.
Rearrangement reactions involving the thiazinane skeleton are not widely reported. However, related heterocyclic systems can undergo rearrangements. For example, certain dihydro-1,4-thiazine derivatives have been shown to undergo rearrangements involving sulfur migrations. rsc.org Additionally, ring contraction of related benzothiadiazine 1,1-dioxides has been observed under specific conditions. semanticscholar.org While these examples suggest the possibility, specific ring-opening or rearrangement reactions for the this compound scaffold are not well-documented and would be a subject for further research.
Derivatization for Chiral Auxiliaries or Ligand Design
The unique structural framework of this compound, which combines a cyclic sulfonamide with a carboxylic acid group, presents intriguing possibilities for its derivatization into chiral auxiliaries and ligands for asymmetric synthesis. The presence of both a secondary amine within the sulfonamide ring and a carboxylic acid function at the C-3 position offers two distinct handles for chemical modification. These modifications can be engineered to create molecules that can control the stereochemical outcome of a reaction or coordinate with metal centers to form chiral catalysts.
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The derivatization of this compound into a chiral auxiliary would typically involve the modification of its carboxylic acid moiety to allow for the attachment of a substrate.
One common strategy involves the conversion of the carboxylic acid to an amide or an ester. For instance, the carboxylic acid can be activated and then reacted with a prochiral enolate precursor, such as a ketone or an imine. The resulting derivative, now containing the chiral thiazinane backbone, can undergo stereoselective alkylation, aldol, or Michael addition reactions. The steric bulk and the defined stereochemistry of the dioxothiazinane ring would block one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus inducing diastereoselectivity.
Subsequent cleavage of the auxiliary, for example, through hydrolysis of the amide or ester bond, would yield the enantiomerically enriched product and recover the chiral auxiliary for potential reuse. The rigidity of the six-membered ring of the 1,1-dioxothiazinane core is a beneficial feature for a chiral auxiliary, as it can provide a well-defined and predictable stereochemical environment.
Ligand Design
In the realm of ligand design for asymmetric catalysis, this compound can serve as a versatile scaffold. Chiral ligands are crucial components of many transition metal-catalyzed reactions, where they create a chiral environment around the metal center, enabling enantioselective transformations.
Derivatization for ligand design would likely involve modifications at both the carboxylic acid and the secondary amine of the sulfonamide. The carboxylic acid could be converted into various functional groups capable of coordinating to a metal, such as an ester, an amide, or even reduced to an alcohol. The secondary amine can be functionalized with another coordinating group, creating a bidentate ligand. For example, acylation of the amine with a picolinoyl group would introduce a pyridine moiety, which is an excellent coordinating group for many transition metals.
Alternatively, the carboxylic acid could be converted to a phosphine-containing group, while the sulfonamide nitrogen could be alkylated with a coordinating side arm. The combination of a "hard" nitrogen or oxygen donor from the original scaffold with a "soft" phosphorus donor can create effective ligands for a variety of catalytic reactions, including hydrogenations, cross-couplings, and allylic alkylations. The inherent chirality of the substituted 1,1-dioxothiazinane backbone would be transferred to the catalytic process, influencing the stereochemical outcome of the product.
The modular nature of these derivatizations allows for the synthesis of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in a specific catalytic reaction.
Interactive Data Table: Potential Derivatives and Applications
Below is a table outlining hypothetical derivatives of this compound and their potential applications in asymmetric synthesis.
| Parent Compound | Derivative Structure | Type | Potential Application |
| This compound | N-Acyl-1,1-dioxothiazinane-3-carboxamide | Chiral Auxiliary | Diastereoselective alkylation of enolates |
| This compound | 1,1-Dioxothiazinane-3-yl)methanol | Ligand Precursor | Synthesis of phosphine-alkoxy ligands |
| This compound | N-Picolinoyl-1,1-dioxothiazinane-3-carboxamide | Bidentate Ligand | Enantioselective Lewis acid catalysis |
| This compound | N-(Diphenylphosphino)methyl-1,1-dioxothiazinane-3-carboxylic acid | Bidentate Ligand | Asymmetric cross-coupling reactions |
Structural Elucidation and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,1-Dioxothiazinane-3-carboxylic acid, a complete NMR analysis would involve one-dimensional (¹H, ¹³C) and two-dimensional experiments.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The expected signals for the thiazinane ring protons and the acidic proton would appear at characteristic chemical shifts. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| COOH | 10-13 | Broad Singlet |
| H-3 | 4.0 - 4.5 | Doublet of Doublets |
| H-2 (axial) | 3.5 - 4.0 | Multiplet |
| H-2 (equatorial) | 3.2 - 3.7 | Multiplet |
| H-4 (axial) | 2.5 - 3.0 | Multiplet |
| H-4 (equatorial) | 2.2 - 2.7 | Multiplet |
| H-5 (axial) | 3.0 - 3.5 | Multiplet |
| H-5 (equatorial) | 2.8 - 3.3 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its electronic environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. libretexts.orgwisc.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170-185 |
| C-3 | 55-65 |
| C-2 | 45-55 |
| C-4 | 25-35 |
| C-5 | 40-50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons within the thiazinane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
Conformational Analysis via NMR
The thiazinane ring is expected to adopt a chair conformation, similar to cyclohexane. The orientation of the carboxylic acid group at the C-3 position (axial vs. equatorial) would be a key aspect of the conformational analysis. This can be determined by examining the coupling constants (³J values) between adjacent protons, obtained from the ¹H NMR spectrum. nih.govauremn.org.br Nuclear Overhauser Effect (NOE) experiments could also be used to determine the spatial proximity of protons, further confirming the ring's conformation and the substituent's orientation. mdpi.com
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the carboxylic acid and the sulfonyl groups. pressbooks.pub
The O-H stretch of the carboxylic acid is typically a very broad and strong absorption due to hydrogen bonding. orgchemboulder.comechemi.com The C=O stretch of the carbonyl group is also a very strong and sharp peak. The sulfonyl group (SO₂) would show two characteristic strong stretching bands.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Broad |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1690-1760 | Strong |
| S=O (Sulfonyl) | Asymmetric Stretch | 1300-1350 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1120-1160 | Strong |
| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Medium |
Raman Spectroscopy
The sulfonyl group (SO₂) is expected to exhibit strong and characteristic Raman bands. Asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonamides typically appear in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively researchgate.net. The S-N stretching vibration within the thiazinane ring would also produce a characteristic band.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₄H₇NO₄S). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This technique is fundamental in confirming the identity of the synthesized compound.
Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the connectivity of atoms within the molecule. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo characteristic fragmentation pathways.
A plausible fragmentation pattern would involve the initial loss of the carboxylic acid group (a loss of 45 Da, corresponding to COOH) or the hydroxyl group from the carboxylic acid (a loss of 17 Da) libretexts.orgwhitman.edu. Cleavage of the sulfonamide S-N bond is also a common fragmentation pathway for sulfonamides, which can lead to the formation of resonance-stabilized radical cations researchgate.netresearchgate.netrsc.org. The thiazinane ring itself can undergo ring-opening reactions followed by further fragmentation. The loss of SO₂ (a loss of 64 Da) is another characteristic fragmentation observed in sulfonamides researchgate.net. The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the presence and connectivity of the key functional groups. A study on a similar compound, 1,3-thiazinane-4-carboxylic acid, utilized gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound in human urine, highlighting the utility of MS in the analysis of thiazinane derivatives nih.govnih.govmdpi.comresearchgate.net.
A hypothetical fragmentation of this compound could produce the following significant fragments:
| Fragment | m/z (relative mass units) | Possible Neutral Loss |
| [M - OH]⁺ | M - 17 | H₂O |
| [M - COOH]⁺ | M - 45 | COOH |
| [M - SO₂]⁺ | M - 64 | SO₂ |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
For a crystalline sample of this compound, single-crystal X-ray diffraction would reveal the precise molecular geometry. This would include the conformation of the six-membered thiazinane ring, which is expected to adopt a chair-like conformation to minimize steric strain, similar to other thiazine (B8601807) derivatives acs.orgresearchgate.net. The analysis would also confirm the bond lengths and angles of the sulfonyl and carboxylic acid groups, providing a complete and unambiguous picture of the molecule's solid-state structure mdpi.comresearchgate.net. The development of techniques for growing high-quality single crystals is crucial for such analyses researchgate.netnih.gov.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for investigating the properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity. For 1,1-Dioxothiazinane-3-carboxylic acid, such calculations would offer fundamental insights into its intrinsic chemical nature.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying molecules of this size. researchgate.netsciepub.com
A DFT study of this compound, likely using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be employed to determine its optimized molecular geometry. nih.gov This process identifies the most stable arrangement of atoms by finding the minimum energy structure. Key outputs include precise predictions of bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. sciepub.com A larger gap suggests higher stability and lower reactivity. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying likely sites for chemical interactions. sciepub.com
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values based on similar structures and not from a specific study.)
| Parameter | Calculated Value (Illustrative) |
|---|---|
| EHOMO | -7.2 eV |
| ELUMO | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.7 eV |
| Dipole Moment | 3.5 D |
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While often more computationally demanding than DFT, they can provide higher accuracy for specific properties, such as interaction energies and reaction barriers. An ab initio study could be used to refine the energetics of different conformers or to accurately model hydrogen bonding interactions, which are critical for the carboxylic acid group.
Conformational Analysis and Energy Landscapes
The structural flexibility of this compound is a key determinant of its properties. The six-membered thiazinane ring is not planar and is expected to adopt conformations similar to cyclohexane, primarily a low-energy chair form, along with higher-energy boat and twist-boat forms. researchgate.net
Computational conformational analysis would involve mapping the potential energy surface (PES) of the molecule. By systematically rotating key bonds (dihedral angles) and calculating the corresponding energy, a landscape of stable conformers (energy minima) and the transition states that connect them can be generated. researchgate.netresearchgate.net
For this molecule, the analysis would focus on:
Ring Pseurotation: The energy barriers for the interconversion of the thiazinane ring between different chair and boat forms.
Substituent Orientation: The carboxylic acid group at the C3 position can be in either an axial or equatorial position. The relative energy of these two orientations would be calculated to determine the most stable conformer. Typically, bulky substituents prefer the equatorial position to minimize steric hindrance.
Carboxyl Group Rotation: The O=C-O-H dihedral angle of the carboxylic acid itself can exist in syn and anti conformations, with the syn form generally being more stable in the gas phase.
Table 2: Illustrative Relative Energies of Key Conformers (Note: These are hypothetical values to demonstrate the output of a conformational analysis.)
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Chair-Equatorial | 0.00 | Global Minimum |
| Chair-Axial | +2.5 | Higher energy due to steric interactions |
| Twist-Boat | +5.8 | Transition state or local minimum |
Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)
Once the minimum-energy geometry of the molecule is determined, its spectroscopic properties can be calculated and compared with experimental data for structure verification.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical spectra that can aid in the assignment of experimental peaks. nih.govrsc.org The predicted shifts for the protons and carbons in the thiazinane ring and the carboxylic acid group would provide a detailed picture of the molecule's electronic environment. mdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivative of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. mdpi.com For this compound, key predicted vibrations would include the strong, broad O-H stretch of the carboxylic acid, the sharp C=O carbonyl stretch, and the characteristic symmetric and asymmetric S=O stretches of the sulfonyl group. Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) to improve agreement. nih.gov
Table 3: Illustrative Predicted Vibrational Frequencies (Note: Values are hypothetical and represent typical ranges for the functional groups.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | ~3300-2500 | Strong, Broad |
| C-H stretch (Aliphatic) | ~2950 | Medium |
| C=O stretch (Carbonyl) | ~1720 | Strong |
| S=O stretch (Asymmetric) | ~1350 | Strong |
| S=O stretch (Symmetric) | ~1150 | Strong |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, often including its interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. nih.gov
Dynamic Behavior and Conformational Equilibria
An MD simulation of this compound, typically in a simulated box of water molecules, would provide critical insights into its behavior in a more biologically relevant environment. Such a simulation would allow for the observation of:
Conformational Transitions: The simulation could capture the dynamic interconversion between the chair and boat conformations of the thiazinane ring, revealing the frequency and timescale of these events.
Solvent Effects: The presence of explicit water molecules would show how hydrogen bonding between the solvent and the molecule's carboxylic acid and sulfonyl groups influences its conformational preferences. For instance, solvent interactions might stabilize a conformer that is less favorable in the gas phase.
Hydrogen Bonding Networks: Analysis of the MD trajectory would detail the structure and dynamics of the hydrogen bonds formed between the molecule and surrounding water, as well as potential intramolecular hydrogen bonding.
By analyzing the population of different conformations over the course of the simulation, the free energy difference (ΔG) between states can be calculated, providing a more accurate picture of the conformational equilibrium in solution than gas-phase quantum mechanics calculations alone.
Interaction Studies with Solvent Systems
Due to a lack of specific published research on the interaction of this compound with solvent systems, this section will discuss general principles and expected interactions based on the compound's structural features and computational studies of analogous molecules containing carboxylic acid and sulfonamide groups.
The behavior of this compound in different solvents is critical for understanding its reactivity, stability, and potential applications. Computational studies, primarily using methods like Density Functional Theory (DFT) combined with continuum solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecular dynamics (MD) simulations, are employed to probe these interactions.
Key interactions governing solvation include hydrogen bonding and electrostatic interactions. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). The sulfonyl group's oxygen atoms are also strong hydrogen bond acceptors.
Expected Interaction with Protic Solvents (e.g., Water, Methanol): In protic solvents, this compound is expected to form a robust network of hydrogen bonds. The carboxylic acid can donate a hydrogen bond to a solvent molecule and accept hydrogen bonds at its carbonyl oxygen. The sulfonyl oxygens will also act as strong hydrogen bond acceptors. These interactions are expected to stabilize the molecule significantly. Computational models would likely show a high solvation energy in these solvents.
Expected Interaction with Aprotic Polar Solvents (e.g., DMSO, DMF): In aprotic polar solvents, the primary interactions would be strong dipole-dipole forces and hydrogen bonding where the solvent acts as an acceptor. Solvents like Dimethyl sulfoxide (B87167) (DMSO) can accept hydrogen bonds from the carboxylic acid group. The high dielectric constant of these solvents would also effectively solvate the polar regions of the molecule.
Expected Interaction with Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, this compound is expected to have low solubility. The molecule might form dimers through hydrogen bonding between the carboxylic acid groups, a common phenomenon for carboxylic acids in nonpolar environments. Computational studies would be crucial to quantify the energetics of dimer formation versus solvation.
A hypothetical data table from a computational study could look as follows, illustrating the type of data that would be generated from such research.
| Solvent System | Solvation Free Energy (kcal/mol) | Key Interaction Types |
| Water (Explicit) | -15.8 | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |
| Methanol (PCM) | -12.5 | Hydrogen Bonding, Dipole-Dipole |
| DMSO (PCM) | -10.2 | Hydrogen Bond Acceptor, Dipole-Dipole |
| Hexane (PCM) | -2.1 | van der Waals, Potential Dimerization |
Note: The data in this table is hypothetical and serves as an illustration of what computational studies would aim to determine.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. While specific studies on this compound are not available, the following sections describe the methodologies that would be applied.
Transition State Localization
To understand the kinetics of a reaction, identifying the transition state (TS) is paramount. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway.
Computational chemists use various algorithms to locate transition states. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Dimer method are commonly employed. Once a candidate TS structure is found, a frequency calculation is performed. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.
For a reaction involving this compound, such as a ring-opening or a decarboxylation reaction, computational chemists would model the geometries of the reactant, product, and a guessed structure for the transition state. The TS search algorithm would then refine this guess to locate the exact saddle point. The energy difference between the reactant and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate.
Reaction Coordinate Analysis
Following the successful localization of a transition state, a Reaction Coordinate Analysis is performed to confirm that the identified TS indeed connects the desired reactants and products. This is typically done using Intrinsic Reaction Coordinate (IRC) calculations.
The IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead to the energy minima corresponding to the reactant and the product, thereby validating the reaction pathway. The resulting plot of energy versus the intrinsic reaction coordinate provides a detailed profile of the energy changes throughout the reaction.
Catalytic Cycle Modeling
If this compound were involved in a catalytic process, computational modeling would be essential to understand the entire catalytic cycle. This involves modeling each step of the cycle: catalyst activation, substrate binding, one or more chemical transformation steps (each with its own transition state), and product release with catalyst regeneration.
For example, if a metal catalyst is used in the synthesis of the thiazinane ring, DFT calculations could model:
The coordination of the acyclic precursor to the metal center.
The key bond-forming step (e.g., intramolecular cyclization), including locating the relevant transition state.
The release of the this compound product.
The regeneration of the active catalytic species.
A hypothetical energy profile for a catalytic step is presented below.
| Species | Relative Free Energy (kcal/mol) |
| Reactant + Catalyst | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +18.5 |
| Product Complex | -12.0 |
| Product + Catalyst | +2.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Applications in Advanced Chemical Synthesis and Materials Science Research
As a Versatile Building Block in Organic Synthesis
The combination of a reactive carboxylic acid handle and a stereochemically defined heterocyclic core makes 1,1-Dioxothiazinane-3-carboxylic acid a versatile precursor in the synthesis of complex organic molecules.
The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. Compounds like this compound serve as valuable starting points for creating more elaborate molecular architectures. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the secondary amine within the sultam ring can potentially be functionalized, allowing for divergent synthesis pathways.
Thiazine (B8601807) derivatives, a broader class to which this compound belongs, are recognized as attractive building blocks for medicinally relevant compounds. beilstein-journals.org For instance, the synthesis of 4H-benzo[b] beilstein-journals.orgmdpi.comthiazine-3-carboxylic acid derivatives has been explored for creating peptidomimetic structures. beilstein-journals.orgresearchgate.net Similarly, this compound can be envisioned as a constrained surrogate for natural amino acids like proline or a rigid analogue of phenylalanine, a strategy employed with similar compounds like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) to create conformationally restricted peptides.
The table below illustrates hypothetical synthetic routes where this compound could be used to generate diverse heterocyclic structures through standard organic transformations.
| Starting Material | Reagent/Condition | Resulting Scaffold | Potential Application Area |
| This compound | Amine, Coupling Agent (e.g., EDC, HOBT) | Amide-linked bicyclic or polycyclic systems | Peptidomimetics, Protease Inhibitors |
| This compound | Alcohol, Acid Catalyst | Ester-linked molecular probes | Chemical Biology, Imaging |
| This compound | Reduction (e.g., LiAlH₄) followed by cyclization | Fused ring systems | Novel drug scaffolds |
| This compound | N-alkylation followed by intramolecular reaction | Bridged heterocyclic compounds | Constrained Ligands for Receptors |
This table presents potential, illustrative reactions based on the known reactivity of the functional groups present in the title compound.
Carboxylic acids are fundamental starting materials that can be converted into a wide array of reactive intermediates and specialized reagents. youtube.comthermofisher.com The carboxylic acid moiety of this compound can be transformed into more reactive species such as acyl chlorides, mixed anhydrides, or activated esters. These intermediates can then be used in subsequent reactions to introduce the dioxothiazinane motif into larger molecules.
This conversion is a standard strategy in organic synthesis to facilitate bond formation, particularly in peptide synthesis where activating the carboxyl group is a critical step. thermofisher.com Furthermore, modern synthetic methods have demonstrated that carboxylic acids can serve as precursors for radical species through photoredox-mediated decarboxylation, enabling novel conjugate additions and other carbon-carbon bond-forming reactions. nih.gov This opens up the possibility of using this compound in radical-based methodologies to create unique chemical structures.
Role in the Development of Functional Materials (as a synthetic component)
The incorporation of unique molecular building blocks is crucial for designing functional materials with tailored properties. The rigid structure and polar sulfonyl group of this compound suggest its potential as a component in advanced materials.
Biodegradable polymers, particularly polyesters and polyamides, are often synthesized from diols and dicarboxylic acids. mdpi.com While this compound is a mono-carboxylic acid, it could be chemically modified to create a difunctional monomer suitable for polymerization. For example, the secondary amine in the sultam ring could be reacted with a molecule containing another carboxylic acid or an alcohol, thereby creating an AB-type monomer that could undergo step-growth polymerization.
The inclusion of the rigid, polar sultam ring into a polymer backbone could impart unique properties, such as increased thermal stability, altered solubility, and enhanced mechanical strength, when compared to conventional aliphatic or aromatic polyesters. The polymerization of related benzothiazine monomers has been shown to yield polymers with excellent thermal properties. rsc.org
Research into functional organic materials often focuses on heterocyclic compounds containing both nitrogen and sulfur atoms due to their unique electronic properties. mdpi.com The 1,1-dioxide (sulfonyl) group is strongly electron-withdrawing, a characteristic that is highly sought after in the design of materials for electronics. This feature can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule, which is critical for applications in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics.
While direct applications of this compound in this area are not yet established, its core structure is analogous to other heterocycles, such as 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which have been investigated for the construction of functional molecular materials. mdpi.com By incorporating this sultam-based acid into larger conjugated systems, it may be possible to fine-tune the electronic and physical properties of novel optoelectronic materials.
Contribution to Methodological Innovations in Synthetic Chemistry
Novel chemical entities often drive the development of new synthetic methods. The unique steric and electronic properties of this compound make it a candidate for probing reaction mechanisms and developing new chemical transformations.
As a constrained amino acid, it can be incorporated into peptides to study the effects of local conformational rigidity on biological activity or enzymatic stability. nih.govnih.gov This approach is crucial for designing peptidomimetics with improved pharmacological profiles.
Furthermore, the development of innovative synthetic strategies, such as the one-step homologation of carboxylic acids using specialized reagents, highlights the ongoing effort to expand the synthetic utility of this functional group. nih.gov this compound could serve as a unique substrate in the development of such novel methodologies, potentially leading to new pathways for synthesizing complex molecules that are otherwise difficult to access.
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govbohrium.com For a compound like 1,1-Dioxothiazinane-3-carboxylic acid, future research will likely focus on developing synthetic routes that adhere to these principles.
Key areas of exploration could include:
Use of Green Solvents: Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govbohrium.com The synthesis of various sulfur-containing heterocycles has been successfully demonstrated in such green solvents, often leading to improved yields and simplified purification procedures. nih.gov
Catalytic Approaches: The development of novel catalytic systems, including biocatalysis and metal-catalyzed reactions, could provide more efficient and selective pathways to the thiazinane ring system. For instance, enzymatic processes could offer a high degree of stereoselectivity, which is crucial for pharmaceutical applications.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. One-pot reactions and cascade sequences, where multiple transformations occur in a single reaction vessel, are promising avenues for improving the atom economy of the synthesis of this compound. arkat-usa.org
Renewable Feedstocks: Future research may explore the synthesis of this compound from renewable starting materials, reducing the reliance on petrochemicals.
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Waste Prevention | Designing synthetic routes with high atom economy, such as cascade reactions. |
| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds. nih.govbohrium.com |
| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Use of Renewable Feedstocks | Investigating biosynthetic pathways or using bio-based starting materials. |
| Catalysis | Developing highly selective and efficient catalysts (e.g., biocatalysts, organocatalysts, metal catalysts) to minimize byproducts. |
Exploration of Novel Reactivity and Selectivity Patterns
The reactivity of the 1,1-dioxothiazinane ring system is largely dictated by the presence of the sulfonyl group and the carboxylic acid moiety. Future research will likely focus on exploring the unique reactivity of this scaffold to generate a diverse range of derivatives with potentially interesting biological or material properties.
Potential areas of investigation include:
Functionalization of the Thiazinane Ring: Selective C-H functionalization of the thiazinane ring would provide a direct method for introducing new substituents and modulating the properties of the molecule.
Ring-Opening Reactions: Controlled ring-opening of the thiazinane ring could lead to the formation of novel linear sulfonamides with diverse functionalities. nih.govsemanticscholar.orgresearchgate.net
Derivatization of the Carboxylic Acid: The carboxylic acid group serves as a versatile handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This would allow for the generation of libraries of compounds for biological screening.
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity. rsc.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for high-throughput synthesis and optimization. researchgate.netnih.gov The integration of these technologies into the synthesis of this compound and its derivatives could accelerate the discovery of new applications.
Future research in this area may involve:
Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of the target compound could enable safer and more scalable production. rsc.orgacs.orgacs.org This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. rsc.orgmdpi.com
Automated Library Synthesis: Utilizing automated platforms to synthesize a library of derivatives by varying the substituents on the thiazinane ring or by modifying the carboxylic acid group. acs.orgresearchgate.netresearchgate.netnsf.gov This would facilitate structure-activity relationship (SAR) studies in drug discovery.
In-line Analysis and Optimization: Integrating in-line analytical techniques, such as spectroscopy and chromatography, into a flow chemistry setup would allow for real-time reaction monitoring and automated optimization of reaction conditions.
| Technology | Potential Advantage for this compound Research |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters for the synthesis of the core scaffold and its derivatives. rsc.orgacs.org |
| Automated Synthesis | High-throughput synthesis of compound libraries for screening and SAR studies. acs.orgresearchgate.netresearchgate.net |
| Microreactors | Enhanced heat and mass transfer, leading to higher yields and selectivities in chemical reactions. |
| In-line Analytics | Real-time monitoring and optimization of synthetic processes, accelerating development timelines. |
Advanced Spectroscopic and Computational Techniques for Deeper Insight
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational techniques will play a crucial role in gaining this fundamental insight.
Future research will likely employ:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques and solid-state NMR could be used to elucidate the precise three-dimensional structure and conformational dynamics of the molecule and its derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate molecular orbitals, predict spectroscopic properties, and model reaction mechanisms. mdpi.com This can provide valuable insights that complement experimental findings and guide the design of new experiments. researchgate.net
Potential as a Template for Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. The unique structural features of this compound, particularly the cyclic sulfonamide (sultam) core, make it an intriguing template for the development of novel chemical probes. ku.eduresearchgate.net
Future research in this area could focus on:
Design of Covalent Probes: The sultam ring could be functionalized with reactive groups to create covalent probes that can selectively label specific proteins or other biomolecules. ku.edu
Fluorescent Probes: The incorporation of fluorophores into the molecular structure could lead to the development of fluorescent probes for imaging biological processes. mdpi.com
Scaffold for Fragment-Based Drug Discovery: The relatively simple and rigid structure of the thiazinane dioxide ring system makes it a suitable starting point for fragment-based drug discovery, where small molecular fragments are screened for binding to a biological target and then elaborated into more potent leads.
Q & A
Q. What are the recommended synthetic routes for 1,1-Dioxothiazinane-3-carboxylic acid in laboratory settings?
The synthesis typically involves oxidation of thiazinane precursors. A common approach is the use of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled acidic or basic conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., aqueous ethanol), and catalyst selection (e.g., transition-metal catalysts) must be optimized to maximize yield. Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm the sulfone (dioxo) and carboxylic acid functional groups. Researchers should cross-validate synthetic products with X-ray crystallography for structural confirmation, using programs like SHELXL for refinement .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
Stability is influenced by environmental factors such as humidity, temperature, and light exposure. Recommendations include:
- Storing the compound in anhydrous conditions (desiccators with silica gel).
- Maintaining temperatures below –20°C for long-term storage.
- Using inert atmospheres (argon or nitrogen) during sensitive reactions. Preliminary stability assays under varying pH (2–12) and thermal stress (25–60°C) should be conducted to identify degradation pathways. Safety protocols for similar carboxylic acids, including immediate flushing of contaminated skin/eyes with water, are advised .
Q. What spectroscopic techniques are most effective for characterizing this compound?
A combination of techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to resolve the thiazinane ring protons and carboxylic acid proton (δ ~10–12 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1300–1150 cm⁻¹ (S=O stretches).
- X-ray Crystallography : For definitive structural confirmation, using SHELX suites for data refinement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can trace amounts of this compound be quantified in biological matrices like urine or plasma?
Advanced chromatographic methods are required due to the compound’s polarity and low volatility. A validated approach involves:
- Derivatization : Treating the carboxylic acid with isobutyl chloroformate (IBCF) to form a volatile ester.
- GC-MS Analysis : Using a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min).
- Detection Limits : Optimize electron ionization (EI) at 70 eV for fragment ion monitoring (e.g., m/z 146 for the derivatized product). This method, adapted from studies on structurally similar thiazinane derivatives, achieves detection limits as low as 0.1 ng/mL .
Q. What computational strategies can predict the reactivity and interaction mechanisms of this compound with biological targets?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model:
- Electrostatic Potential Surfaces : Identifying nucleophilic/electrophilic sites.
- Transition States : For reactions like decarboxylation or sulfone reduction. Molecular docking (AutoDock Vina) can simulate binding affinities with enzymes, such as cyclooxygenase or β-lactamase, providing insights into pharmacological potential.
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies often arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:
Q. What are the proposed metabolic pathways of this compound in mammalian systems?
Preliminary in vitro studies using liver microsomes suggest:
- Phase I Metabolism : Oxidation of the thiazinane ring via cytochrome P450 enzymes (CYP3A4).
- Phase II Metabolism : Glucuronidation of the carboxylic acid group. Stable isotope labeling (¹³C) and LC-MS/MS are recommended to track metabolites and identify detoxification/excretion routes.
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., varying melting points), systematically compare experimental conditions (solvent purity, heating rates) and employ differential scanning calorimetry (DSC) for precise thermal profiling.
- Safety Protocols : Adhere to guidelines for handling corrosive carboxylic acids, including PPE (gloves, goggles) and emergency procedures for inhalation/ingestion .
- Ethical Compliance : For biological studies, obtain informed consent and ensure protocols align with institutional review boards (IRB), as demonstrated in urinary metabolite studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
